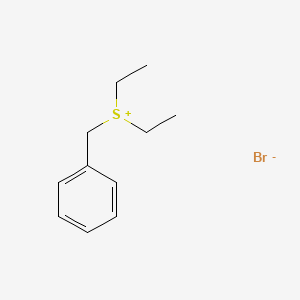
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a phenoxy group and a butenyl chain attached to the nitrogen atom of an aniline ring, along with a propenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step process:
Formation of 4-Phenoxybut-2-en-1-yl bromide: This can be synthesized by reacting 4-phenoxybut-2-en-1-ol with hydrobromic acid.
N-Alkylation of Aniline: The 4-Phenoxybut-2-en-1-yl bromide is then reacted with aniline in the presence of a base such as potassium carbonate to form N-(4-Phenoxybut-2-en-1-yl)aniline.
Addition of Propenyl Group: Finally, the N-(4-Phenoxybut-2-en-1-yl)aniline is reacted with propenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and propenyl groups.
Reduction: Reduction reactions can target the double bonds in the butenyl and propenyl chains.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products
Oxidation: Formation of phenoxybutanoic acid derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Biological Studies: Used in studies to understand the interaction of aromatic amines with biological systems.
Industry
Dyes and Pigments: Used in the synthesis of dyes due to its aromatic structure.
Agrochemicals: Potential use in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The phenoxy and propenyl groups could play a role in binding to specific molecular targets, influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Phenoxybut-2-en-1-yl)aniline: Lacks the propenyl group.
N-(prop-2-en-1-yl)aniline: Lacks the phenoxybutenyl group.
N-Phenyl-N-(prop-2-en-1-yl)aniline: Lacks the phenoxy group.
Uniqueness
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the presence of both phenoxybutenyl and propenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
651300-50-4 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
N-(4-phenoxybut-2-enyl)-N-prop-2-enylaniline |
InChI |
InChI=1S/C19H21NO/c1-2-15-20(18-11-5-3-6-12-18)16-9-10-17-21-19-13-7-4-8-14-19/h2-14H,1,15-17H2 |
Clé InChI |
GVHOLONJJPBQFS-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=CCOC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)


![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
